molecular formula C13H11NOS B098772 S-phenyl N-phenylcarbamothioate CAS No. 4910-32-1

S-phenyl N-phenylcarbamothioate

Cat. No.: B098772
CAS No.: 4910-32-1
M. Wt: 229.3 g/mol
InChI Key: UYPBGBOVAQEVJH-UHFFFAOYSA-N
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Description

S-phenyl N-phenylcarbamothioate is an organic compound with the molecular formula C13H11NOS. It is also known by other names such as S-phenyl N-(phenyl)thiocarbamate and carbanilic acid, thio-, S-phenyl ester . This compound is characterized by the presence of a thiocarbamate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.

Preparation Methods

The synthesis of carbamothioic acid, phenyl-, S-phenyl ester can be achieved through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with phenol in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired ester product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Carbamothioic acid, phenyl-, S-phenyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Carbamothioic acid, phenyl-, S-phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamothioic acid, phenyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Carbamothioic acid, phenyl-, S-phenyl ester can be compared with other similar compounds, such as:

The uniqueness of carbamothioic acid, phenyl-, S-phenyl ester lies in its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

4910-32-1

Molecular Formula

C13H11NOS

Molecular Weight

229.3 g/mol

IUPAC Name

S-phenyl N-phenylcarbamothioate

InChI

InChI=1S/C13H11NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

UYPBGBOVAQEVJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)SC2=CC=CC=C2

Key on ui other cas no.

4910-32-1

Origin of Product

United States

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